molecular formula C10H14ClF2N B6219535 4-(2,6-difluorophenyl)butan-1-amine hydrochloride CAS No. 2751615-45-7

4-(2,6-difluorophenyl)butan-1-amine hydrochloride

Cat. No.: B6219535
CAS No.: 2751615-45-7
M. Wt: 221.7
InChI Key:
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Description

4-(2,6-difluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N. It is a derivative of butan-1-amine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzene.

    Alkylation: The 2,6-difluorobenzene undergoes alkylation with butylamine under controlled conditions to form 4-(2,6-difluorophenyl)butan-1-amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-difluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,6-difluorophenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-difluorophenyl)butan-2-amine hydrochloride
  • 4-(2,6-difluorophenyl)butan-3-amine hydrochloride

Uniqueness

4-(2,6-difluorophenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2751615-45-7

Molecular Formula

C10H14ClF2N

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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